molecular formula C11H15NO2 B14827162 Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl

Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl

Cat. No.: B14827162
M. Wt: 193.24 g/mol
InChI Key: CHKZEOWNQYEEMH-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is a derivative of benzamide, which is known for its various applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. One efficient method for preparing benzamide derivatives is through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and use of ultrasonic irradiation as a green technology.

Chemical Reactions Analysis

Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

Benzamide derivatives have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Benzamide, 2-hydroxy, 3-(1-methylethyl), N-methyl can be compared with other benzamide derivatives, such as:

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-3-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(10(8)13)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

CHKZEOWNQYEEMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)NC)O

Origin of Product

United States

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